![molecular formula C12H15NO3S B1269687 1-[4-(Pyrrolidin-1-ylsulfonyl)phényl]éthanone CAS No. 58722-33-1](/img/structure/B1269687.png)
1-[4-(Pyrrolidin-1-ylsulfonyl)phényl]éthanone
Vue d'ensemble
Description
1-[4-(Pyrrolidin-1-ylsulfonyl)phenyl]ethanone is a novel organosulfur compound that has been used in a variety of scientific research applications. It is an important reagent for the synthesis of a variety of compounds, and its unique properties make it an ideal choice for laboratory experiments. In
Applications De Recherche Scientifique
Découverte de médicaments
Le cycle pyrrolidine, un composant clé de “1-[4-(Pyrrolidin-1-ylsulfonyl)phényl]éthanone”, est largement utilisé par les chimistes médicinaux pour développer des composés destinés au traitement des maladies humaines . L'intérêt pour ce squelette saturé est renforcé par sa capacité à explorer efficacement l'espace pharmacophore grâce à l'hybridation sp3, à contribuer à la stéréochimie de la molécule et à augmenter la couverture tridimensionnelle (3D) en raison de la non-planéité du cycle .
Modulateurs sélectifs des récepteurs androgènes (SARM)
“this compound” a été utilisé dans la synthèse de dérivés de 4-(pyrrolidin-1-yl)benzonitrile, qui ont été étudiés comme modulateurs sélectifs des récepteurs androgènes (SARM) . Ces composés ont des applications potentielles dans le traitement d'affections comme l'atrophie musculaire et l'ostéoporose.
Anti-cancer du foie humain
Des composés dérivés de “this compound” ont montré des résultats prometteurs in vitro sur la lignée cellulaire de carcinome hépatocellulaire humain (HepG2) . Certains de ces composés ont présenté une activité supérieure à celle du méthotrexate (MTX), un médicament de chimiothérapie couramment utilisé .
Docking moléculaire
Des études de docking moléculaire ont indiqué que certains composés synthétisés à partir de “this compound” pourraient être des inhibiteurs appropriés contre l'enzyme dihydrofolate réductase (DHFR) . Cette enzyme est une cible de nombreux médicaments anticancéreux et antimicrobiens.
Synthèse hétérocyclique
“this compound” peut être utilisé dans la synthèse de divers composés hétérocycliques . Ces composés ont des applications diverses en chimie médicinale et en découverte de médicaments.
Applications antibactériennes et antifongiques
Les sulfamides, une classe de composés à laquelle appartient “this compound”, ont démontré posséder des activités antibactériennes et antifongiques . Cela suggère des applications potentielles dans le traitement des infections bactériennes et fongiques.
Applications de libération d'insuline
Les sulfamides ont également été trouvés pour avoir des propriétés de libération d'insuline . Cela suggère des applications potentielles dans le traitement du diabète.
Applications anti-inflammatoires
Les sulfamides ont démontré posséder des activités anti-inflammatoires . Cela suggère des applications potentielles dans le traitement des affections inflammatoires.
Mécanisme D'action
Target of Action
The primary target of 1-[4-(Pyrrolidin-1-ylsulfonyl)phenyl]ethanone is the dihydrofolate reductase (DHFR) enzyme . DHFR plays a crucial role in the synthesis of nucleotides and thus, DNA replication. By inhibiting this enzyme, the compound can potentially disrupt the growth and proliferation of cells .
Mode of Action
The compound interacts with its target, the DHFR enzyme, by binding to its active site. This binding inhibits the enzyme’s function, leading to a disruption in the synthesis of nucleotides
Biochemical Pathways
The inhibition of the DHFR enzyme affects the folic acid pathway , which is essential for the synthesis of nucleotides. This disruption can lead to a decrease in DNA replication, affecting the growth and proliferation of cells . The downstream effects of this disruption can vary depending on the type of cell and its specific biochemical environment.
Result of Action
The compound has been tested in-vitro against the human liver hepatocellular carcinoma cell line (HepG2). Some synthesized compounds exhibited better activity than methotrexate (MTX), a commonly used chemotherapy drug . This suggests that the compound’s action results in the inhibition of cell growth and proliferation, potentially making it useful in the treatment of certain types of cancer .
Analyse Biochimique
Biochemical Properties
1-[4-(Pyrrolidin-1-ylsulfonyl)phenyl]ethanone plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition. It has been shown to interact with dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and repair. The compound’s interaction with DHFR involves binding to the enzyme’s active site, thereby inhibiting its activity and leading to antiproliferative effects . Additionally, 1-[4-(Pyrrolidin-1-ylsulfonyl)phenyl]ethanone has been evaluated for its potential to inhibit other enzymes, such as carbonic anhydrase, which is involved in various physiological processes .
Cellular Effects
1-[4-(Pyrrolidin-1-ylsulfonyl)phenyl]ethanone exhibits notable effects on cellular processes. In vitro studies have demonstrated its ability to inhibit the proliferation of human liver hepatocellular carcinoma cells (HepG2). This antiproliferative effect is attributed to the compound’s interaction with DHFR, leading to disrupted DNA synthesis and cell cycle arrest . Furthermore, 1-[4-(Pyrrolidin-1-ylsulfonyl)phenyl]ethanone influences cell signaling pathways, including those involved in apoptosis and cell survival, by modulating gene expression and protein activity .
Molecular Mechanism
The molecular mechanism of 1-[4-(Pyrrolidin-1-ylsulfonyl)phenyl]ethanone involves its binding interactions with key biomolecules. The compound’s inhibition of DHFR is a primary mechanism, where it competes with the natural substrate, dihydrofolate, for binding to the enzyme’s active site . This competitive inhibition results in decreased tetrahydrofolate production, impairing DNA synthesis and cell proliferation. Additionally, 1-[4-(Pyrrolidin-1-ylsulfonyl)phenyl]ethanone may interact with other enzymes and proteins, leading to changes in their activity and downstream effects on cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-[4-(Pyrrolidin-1-ylsulfonyl)phenyl]ethanone have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that 1-[4-(Pyrrolidin-1-ylsulfonyl)phenyl]ethanone remains stable under controlled conditions, maintaining its inhibitory activity over extended periods . Degradation products may form under certain conditions, potentially altering its biological activity and efficacy .
Dosage Effects in Animal Models
The effects of 1-[4-(Pyrrolidin-1-ylsulfonyl)phenyl]ethanone vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as inhibition of tumor growth and modulation of metabolic pathways . At higher doses, toxic or adverse effects may occur, including hepatotoxicity and disruption of normal cellular functions . These dosage-dependent effects highlight the importance of optimizing the compound’s dosage for therapeutic applications.
Metabolic Pathways
1-[4-(Pyrrolidin-1-ylsulfonyl)phenyl]ethanone is involved in several metabolic pathways, primarily through its interaction with enzymes and cofactors. The compound undergoes biotransformation, leading to the formation of metabolites that may retain or alter its biological activity . Enzymes such as cytochrome P450 play a role in the metabolism of 1-[4-(Pyrrolidin-1-ylsulfonyl)phenyl]ethanone, influencing its pharmacokinetics and overall efficacy .
Transport and Distribution
The transport and distribution of 1-[4-(Pyrrolidin-1-ylsulfonyl)phenyl]ethanone within cells and tissues are mediated by specific transporters and binding proteins. The compound’s lipophilic nature facilitates its diffusion across cell membranes, allowing it to reach intracellular targets . Additionally, binding proteins may influence its localization and accumulation within specific cellular compartments, affecting its activity and function .
Subcellular Localization
1-[4-(Pyrrolidin-1-ylsulfonyl)phenyl]ethanone exhibits distinct subcellular localization patterns, which are crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, its localization to the nucleus may enhance its ability to interact with nuclear enzymes and influence gene expression .
Propriétés
IUPAC Name |
1-(4-pyrrolidin-1-ylsulfonylphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3S/c1-10(14)11-4-6-12(7-5-11)17(15,16)13-8-2-3-9-13/h4-7H,2-3,8-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYLJULSIFMBCJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80354952 | |
| Record name | 1-[4-(pyrrolidin-1-ylsulfonyl)phenyl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80354952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58722-33-1 | |
| Record name | 1-[4-(pyrrolidin-1-ylsulfonyl)phenyl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80354952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[1,1'-Biphenyl]-4-yl-2-pyrimidinamine](/img/structure/B1269607.png)
![ethyl 2-amino-1-(2-hydroxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B1269608.png)
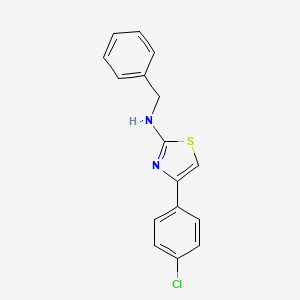
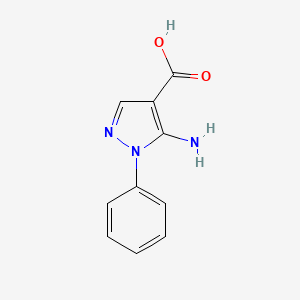
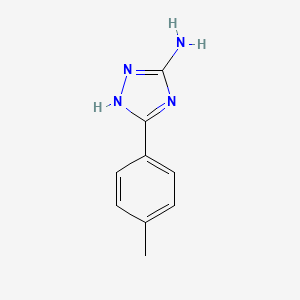
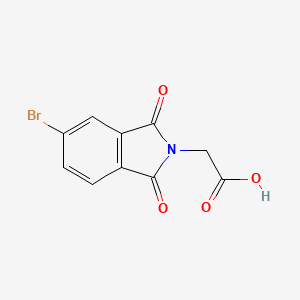
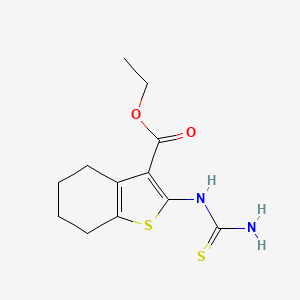

![3-Amino-5-ethyl-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B1269626.png)
![2-[Methyl(thien-2-ylcarbonyl)amino]benzoic acid](/img/structure/B1269627.png)
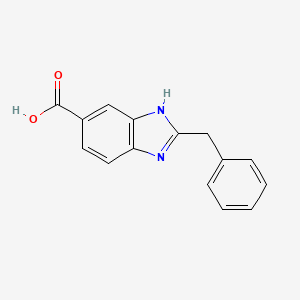
![[(2-Morpholin-4-yl-2-oxoethyl)thio]acetic acid](/img/structure/B1269632.png)

